Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirooxindoles. Spirooxindoles are known for their unique three-dimensional structures, which make them valuable in medicinal chemistry and drug discovery . This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom, providing rigidity and distinct spatial orientation .
Preparation Methods
The synthesis of Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions (MCRs). One common synthetic route is the three-component condensation of isatin, amino acids, and 1,3-dipolarophiles . This method is favored for its efficiency and ability to produce highly stereoselective spirooxindole skeletons . Industrial production methods often utilize similar multicomponent reactions due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared to other spirooxindole derivatives, such as:
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its use as a selective fluorescence sensor for Hg(II) ions.
Spiro[indoline-3,4’-piperidine]-2-ones: Investigated for their potential as c-Met inhibitors in cancer therapy.
The uniqueness of Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substitution pattern and the presence of the benzyl and methoxy groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-9-5-8-17-19(18)22-15-21(17)10-12-23(13-11-21)20(24)26-14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3 |
InChI Key |
OWNVOOWIJBRDOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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